![molecular formula C10H12N2O B1418528 [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine CAS No. 1155082-68-0](/img/structure/B1418528.png)

[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine

Overview

Description

“[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine” is a chemical compound that falls under the category of benzoxazoles . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and so on .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

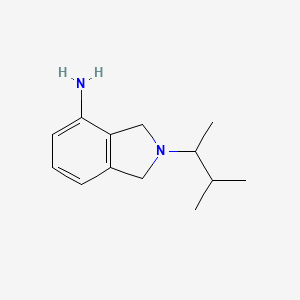

Molecular Structure Analysis

The molecular structure of “[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine” contains a total of 29 bonds. There are 15 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), and 1 Oxazole .

Scientific Research Applications

Medicinal Chemistry: Anticancer Activity

Benzoxazole derivatives, including [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine, have been extensively studied for their anticancer properties . These compounds have shown promising results against various human cancer cell lines, making them valuable in the development of new anticancer drugs.

Agriculture: Real-time Thermal Cycling Reporter Dye

In agricultural research, benzoxazole derivatives are used as real-time thermal cycling reporter dyes in PCR assays . This application is crucial for the rapid detection of pathogens and for monitoring the genetic traits in crops.

Industrial Applications: Optical Brighteners

In the industry, benzoxazole compounds are integral to the manufacture of optical brighteners . These substances are used in laundry detergents to convert UV light into visible light, enhancing the brightness of fabrics.

Environmental Science: Antifungal Agents

The benzoxazole moiety is known for its antifungal activity . This makes [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine a potential candidate for developing environmentally friendly antifungal agents that could be used to protect crops and natural ecosystems.

Material Science: Synthesis of Bioactive Structures

Benzoxazole derivatives serve as starting materials for the synthesis of larger, bioactive structures in material science . Their stability and reactive sites allow for functionalization, leading to the creation of new materials with desired properties.

Biochemistry: Pharmacological Activities

In biochemistry, benzoxazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antiparasitic effects . This versatility is essential for the discovery of new biochemical agents and therapeutic drugs.

Mechanism of Action

Target of Action

Benzoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , anti-inflammatory , and more . The specific targets of this compound would depend on its exact structure and functional groups.

Biochemical Pathways

Benzoxazole derivatives have been found to affect various biochemical pathways, depending on their specific targets

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might induce apoptosis (cell death) in cancer cells .

properties

IUPAC Name |

2-(6-methyl-1,3-benzoxazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGKVOLCOGUHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1418458.png)

![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)